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Compound of Interest

Compound Name:
4-Ethoxy-2,6-difluorobenzoyl

chloride

CAS No.: 1373920-79-6

Cat. No.: B1405322

Get Quote

Executive Summary
4-Ethoxy-2,6-difluorobenzoyl chloride is a specialized organofluorine building block critical

for synthesizing "privileged scaffolds" in oncology and agrochemistry. Its unique substitution

pattern—combining the steric and electronic modulation of ortho-fluorines with the solubility-

enhancing para-ethoxy group—makes it an ideal fragment for optimizing Aurora Kinase

inhibitors and benzoylurea insecticides.

This guide details the specific utility of this reagent, providing validated protocols for its

generation and coupling, alongside a mechanistic breakdown of its reactivity profile.

Chemical Profile & Reactivity Logic
The "Fluorine Effect" in Drug Design
The 2,6-difluoro motif is not merely a structural spacer; it is a functional tool for conformation

control.
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Atropisomerism Control: The ortho-fluorines create significant steric bulk, forcing the

carbonyl group out of planarity with the phenyl ring. In amide couplings (e.g., with anilines or

heterocycles), this locks the conformation, often improving binding affinity to ATP pockets in

kinases.

Metabolic Stability: The C-F bonds block metabolic oxidation at the susceptible ortho-

positions.

Electronic Tuning: The 4-ethoxy group acts as a resonance donor (+M effect), countering the

strong inductive withdrawal (-I effect) of the fluorines. This makes the acid chloride

selectively reactive—highly electrophilic yet less prone to chaotic side reactions compared to

2,4,6-trifluorobenzoyl chloride.

Quantitative Data Profile
Property Specification

CAS Number 1373920-79-6

Molecular Formula C₉H₇ClF₂O₂

Molecular Weight 220.60 g/mol

Physical State Solid (low melting) or Liquid (supercooled)

Reactivity Class Hard Electrophile (Acyl Chloride)

Storage < 4°C, Inert Atmosphere (Argon/Nitrogen)

Main Hazard Corrosive (generates HCl/HF on hydrolysis)

Core Application: Synthesis of Aurora Kinase
Inhibitors
The most high-value application of this intermediate is in the synthesis of Quinazoline-based

Aurora Kinase Inhibitors. These small molecules disrupt cell division in cancer cells. The 4-

ethoxy-2,6-difluorobenzoyl moiety is often attached to the N-terminus of a piperazine or amine

linker to occupy the solvent-exposed region of the kinase pocket, improving solubility and

pharmacokinetic properties.
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Validated Synthesis Workflow
The following workflow describes the conversion of the precursor acid to the amide-linked

bioactive scaffold.
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Figure 1: Synthetic pathway for generating bioactive amides from the benzoic acid precursor.

Detailed Experimental Protocols
Protocol A: In-Situ Generation of the Acid Chloride
Use this protocol if the commercial acid chloride is unavailable or degraded.

Reagents:

4-Ethoxy-2,6-difluorobenzoic acid (1.0 equiv)

Oxalyl chloride (2.0 equiv)

DMF (Catalytic, 2-3 drops)

Dichloromethane (DCM), anhydrous

Step-by-Step:

Setup: Charge a flame-dried round-bottom flask with 4-ethoxy-2,6-difluorobenzoic acid (e.g.,

3.5 g, 17.3 mmol) and anhydrous DCM (50 mL) under Argon.
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Activation: Cool the suspension to 0°C. Add Oxalyl chloride (3.17 mL, 36.4 mmol) dropwise

over 10 minutes.

Catalysis: Add 2 drops of anhydrous DMF. Caution: Vigorous gas evolution (CO, CO₂, HCl)

will occur.

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The solution

should become clear.

Isolation: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride

and solvent.

Result: The residue is the crude 4-ethoxy-2,6-difluorobenzoyl chloride, used immediately

in the next step without purification to prevent hydrolysis.

Protocol B: Coupling to Heterocyclic Amines (Kinase
Inhibitor Synthesis)
Target: Synthesis of N-(Heteroaryl)-4-ethoxy-2,6-difluorobenzamide.

Reagents:

Crude 4-Ethoxy-2,6-difluorobenzoyl chloride (from Protocol A)

Target Amine (e.g., an amino-quinazoline or piperazine derivative) (1.0 equiv)

Triethylamine (Et₃N) or DIPEA (3.0 equiv)

THF or DCM (anhydrous)

Step-by-Step:

Dissolution: Dissolve the crude acid chloride in anhydrous THF (20 mL).

Coupling: In a separate flask, dissolve the Target Amine (17.3 mmol) and Et₃N (52 mmol) in

THF (40 mL). Cool to 0°C.

Addition: Add the acid chloride solution dropwise to the amine solution over 15 minutes.
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Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS (Look for mass

shift of +184 Da corresponding to the acyl group).

Quench: Quench with saturated NaHCO₃ solution.

Purification: Extract with EtOAc, dry over MgSO₄, and purify via flash column

chromatography (Hexane/EtOAc gradient).

Troubleshooting & Optimization
Issue Probable Cause Solution

Low Yield Hydrolysis of Acid Chloride

Ensure all glassware is flame-

dried. Use fresh oxalyl

chloride.

Incomplete Reaction Steric Hindrance

The 2,6-difluoro groups block

the carbonyl. Increase

temperature to 40°C or use a

stronger base (NaH) for

unreactive amines.

Impurity Formation Regioselectivity

If the amine has multiple

nucleophilic sites, the 2,6-

difluoro benzoyl group will

prefer the least sterically

hindered nitrogen due to its

own bulk.

Safety & Handling (E-E-A-T)
Corrosivity: This compound reacts violently with water to release HCl and HF. All operations

must be performed in a fume hood.

HF Generation: While less common than with sulfonyl fluorides, the hydrolysis of the C-F

bond is possible under extreme basic conditions. Avoid prolonged exposure to strong

aqueous bases.
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PPE: Wear acid-resistant gloves (nitrile is generally sufficient for short contact, but double-

gloving is recommended) and chemical splash goggles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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